Product packaging for SB 268262(Cat. No.:CAS No. 217438-17-0)

SB 268262

Cat. No.: B1662359
CAS No.: 217438-17-0
M. Wt: 401.5 g/mol
InChI Key: YXHLPJQQPOMPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Multifaceted Physiological Roles of CGRP in Neuromodulation and Beyond

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is widely distributed throughout the central and peripheral nervous systems. nih.gov Its discovery and subsequent investigation have revealed a complex and diverse range of biological activities. rndsystems.com

In the realm of neuromodulation , CGRP is a key player in pain signaling, particularly in the context of migraine headaches. nih.gov It is released from trigeminal nerve endings, contributing to the vasodilation of cranial blood vessels and the transmission of pain signals. nih.govcapes.gov.br Beyond its role in pain, CGRP is involved in regulating blood pressure through its potent vasodilatory effects, aids in tissue repair and wound healing, and participates in inflammatory processes. nih.gov

The peptide's influence extends to the cardiovascular system, where it acts as a powerful vasodilator, and has been shown to have protective effects. nih.govnih.gov Furthermore, CGRP plays a role in the gastrointestinal, immune, and reproductive systems, highlighting its broad physiological significance. nih.gov

Molecular Architecture and Signaling Mechanisms of CGRP Receptors

The biological effects of CGRP are mediated through its interaction with specific receptors. The primary CGRP receptor is an atypical G protein-coupled receptor (GPCR) that requires a heterodimer for full functionality. nih.govtocris.com This complex is composed of two main protein subunits:

Calcitonin receptor-like receptor (CLR): A class B GPCR that forms the core of the receptor. nih.gov

Receptor activity-modifying protein 1 (RAMP1): A single transmembrane protein that is essential for the transport of CLR to the cell surface and for determining its ligand selectivity for CGRP. nih.govtocris.com

Upon binding of CGRP to this receptor complex, a conformational change occurs, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that subsequently activates protein kinase A (PKA). rndsystems.comnih.gov The activation of this cascade ultimately leads to various cellular responses, including smooth muscle relaxation and vasodilation. rndsystems.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N3O4S2 B1662359 SB 268262 CAS No. 217438-17-0

Properties

IUPAC Name

N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHLPJQQPOMPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217438-17-0
Record name 217438-17-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Rationale for Investigating Sb 268262 As a Selective Pharmacological Probe

In the intricate landscape of CGRP research, the availability of selective antagonists is paramount for dissecting the specific roles of the CGRP system. SB 268262 has emerged as a valuable pharmacological tool for this purpose due to its high selectivity and potency as a non-peptide CGRP receptor antagonist.

This compound effectively inhibits the binding of CGRP to its receptor and blocks the subsequent activation of adenylyl cyclase. This selectivity allows researchers to specifically block CGRP-mediated signaling pathways without significantly affecting other related receptors, such as those for amylin or adrenomedullin, which share some structural homology with the CGRP receptor. The use of a non-peptide antagonist like this compound also offers advantages in terms of bioavailability and stability in experimental systems compared to peptide-based antagonists.

The precise inhibitory characteristics of this compound have been quantified in laboratory studies, making it a reliable and reproducible tool for in vitro and in vivo investigations into the physiological and pathological functions of CGRP.

Table 1: Biological Activity of this compound

Biological Target Action Cell Line IC₅₀ Value
CGRP₁ Receptor Inhibition of [¹²⁵I]CGRP binding SK-N-MC 0.24 nM
CGRP-activated adenylyl cyclase Inhibition of stimulation SK-N-MC 0.83 nM

Data sourced from Tocris Bioscience and R&D Systems. rndsystems.com

Historical Context and Evolution of Cgrp Receptor Antagonists in Research

Characterization as a Selective Non-Peptide Calcitonin Gene-Related Peptide 1 (CGRP1) Receptor Antagonist

This compound is a selective non-peptide antagonist targeting the CGRP1 receptor. guidetopharmacology.orgbio-techne.comnewdrugapprovals.orgnih.govguidetopharmacology.orgnih.govciteab.com Its mechanism involves inhibiting the binding of the endogenous ligand, CGRP, to its receptor, thereby preventing the activation of downstream signaling pathways mediated by CGRP. guidetopharmacology.org

Ligand Binding Studies and Receptor Selectivity Analysis of this compound

Ligand binding studies are fundamental in characterizing the interaction between a compound and its target receptor, providing insights into binding affinity and selectivity. newdrugapprovals.orgnih.govhealth.kr this compound has been shown to effectively inhibit the binding of [125I]CGRP to its receptors. guidetopharmacology.org

Studies using SK-N-MC cell membranes, which express CGRP1 receptors, have demonstrated that this compound possesses high potency in inhibiting [125I]CGRP binding, with an IC50 value of 0.24 nM. guidetopharmacology.orgguidetopharmacology.orgbio-techne.comnewdrugapprovals.orgguidetopharmacology.org In human neuroblastoma cells, this compound also inhibits CGRP binding, albeit with a lower potency, showing an IC50 value of 240 nM. nih.govciteab.com The selectivity of a ligand for a particular receptor subtype can be determined through competition binding assays. newdrugapprovals.org this compound is consistently described as a selective CGRP1 antagonist. guidetopharmacology.orgbio-techne.comnewdrugapprovals.orgnih.govguidetopharmacology.orgnih.govciteab.com

Data from Ligand Binding Studies:

Cell TypeLigandAssay TypeIC50 ValueCitation
SK-N-MC cell membranes[125I]CGRPBinding Inhibition0.24 nM guidetopharmacology.orgguidetopharmacology.orgbio-techne.comnewdrugapprovals.orgguidetopharmacology.org
Human neuroblastoma cellsCGRPBinding Inhibition240 nM nih.govciteab.com

Inhibition of CGRP-Induced Intracellular Signaling Cascades

Upon binding to the CGRP1 receptor, CGRP typically triggers intracellular signaling cascades, most notably leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the activation of adenylyl cyclase. uni.lu As an antagonist, this compound inhibits these CGRP-induced downstream signaling events. guidetopharmacology.org

This compound significantly reduces the activation of adenylyl cyclase induced by CGRP. guidetopharmacology.org In SK-N-MC cell membranes, this compound inhibits CGRP-activated adenylyl cyclase stimulation with an IC50 value of 0.83 nM. guidetopharmacology.orgguidetopharmacology.orgbio-techne.comnewdrugapprovals.orgguidetopharmacology.org

This compound also inhibits CGRP-mediated stimulation of adenylyl cyclase activity in human neuroblastoma cells. nih.govciteab.com In these cells, the inhibition of adenylyl cyclase activity by this compound shows an IC50 value of 830 nM. nih.govciteab.com Adenylyl cyclase activity is a relevant signaling component in human neuroblastoma cells.

Data on Adenylyl Cyclase Inhibition:

Cell TypeStimulusEffect MeasuredIC50 ValueCitation
SK-N-MC cell membranesCGRPAdenylyl Cyclase Stimulation0.83 nM guidetopharmacology.orgguidetopharmacology.orgbio-techne.comnewdrugapprovals.orgguidetopharmacology.org
Human neuroblastoma cellsCGRPAdenylyl Cyclase Activity830 nM nih.govciteab.com

Comparative Pharmacology of this compound with Other CGRP Antagonists

This compound's pharmacological profile can be further understood by comparing it to other compounds that interact with the CGRP receptor. Comparisons with other antagonists have highlighted its characteristics, such as its binding affinity and lack of interaction with certain enzymes like CYP1A2, in contrast to some other compounds. guidetopharmacology.org

Distinction from Peptide CGRP Receptor Antagonists (e.g., CGRP8-37)

This compound is classified as a non-peptide CGRP antagonist, which distinguishes it from peptide antagonists such as CGRP8-37. guidetopharmacology.orgbio-techne.comnewdrugapprovals.orgnih.govguidetopharmacology.orgnih.govciteab.com CGRP8-37 is a truncated form of the CGRP peptide that acts as a competitive antagonist at the CGRP receptor. Small molecule antagonists, including non-peptide compounds like this compound and BIBN4096BS (olcegepant), are believed to exert their effects through a different mechanism compared to peptide antagonists. It is thought that small molecule antagonists may block access to the peptide-binding cleft at the interface of the receptor components, thereby preventing the initial binding of the CGRP peptide. This difference in mechanism may contribute to observed differences in potency and interaction with the receptor compared to peptide antagonists like CGRP8-37. BIBN4096BS, another well-characterized non-peptide CGRP antagonist, has been used in comparative studies and shows distinct pharmacological properties compared to CGRP8-37 in certain cell systems.

Comparative Efficacy and Potency with Small Molecule CGRP Antagonists

This compound is one of several small molecule CGRP receptor antagonists, often referred to as gepants, that have been investigated for their potential therapeutic applications, particularly in the context of migraine iiab.mewikiwand.comnih.govwikipedia.orgcda-amc.ca. The development of these non-peptide antagonists has been driven by the central role of CGRP in the pathophysiology of migraine and the desire for alternatives to triptans with potentially fewer cardiovascular side effects bocsci.com.

Comparative studies have explored the binding characteristics and efficacy of various gepants. In a study investigating the interaction of available gepants with the CGRP receptor in brain membranes from different species, all tested gepants, with the exception of this compound, displaced 100% of the radioligand specific binding in brain tissue from all three species studied (rat, pig, and human) researchgate.netnih.gov. The study also indicated that gepants generally show higher affinity for CGRP receptors in human brain tissue compared to rat and pig brain membranes researchgate.netnih.gov.

While specific direct comparative efficacy data in terms of clinical outcomes between this compound and other currently approved or clinically developed small molecule CGRP antagonists like ubrogepant, rimegepant, atogepant, and zavegepant (B3321351) is not extensively detailed in the provided search results, the reported in vitro potency of this compound in inhibiting CGRP binding and adenylyl cyclase activation (IC₅₀ values of 0.24 nM and 0.83 nM, respectively) provides a measure of its intrinsic activity at the receptor level benchchem.comsigmaaldrich.comtocris.comrndsystems.com.

Other gepants have demonstrated clinical efficacy in migraine treatment. For example, ubrogepant has shown dose-response for pain freedom at 2 hours in clinical trials nih.gov. Rimegepant and ubrogepant have both demonstrated superiority over placebo in achieving pain freedom and freedom from the most bothersome symptom at two hours post-dose in Phase III trials cda-amc.ca. Atogepant has been approved for the preventive treatment of episodic migraine and has shown a reduction in monthly migraine days compared to placebo nih.goveveryone.org. Zavegepant, available as a nasal spray, has been approved for the acute treatment of migraine nih.gov.

The differences in chemical structure among gepants lead to variations in their pharmacological properties, including binding affinity, selectivity, and potentially efficacy and pharmacokinetic profiles benchchem.com. While this compound demonstrated potent in vitro activity, the comparative landscape with other gepants that have progressed further in clinical development highlights the broader efforts in targeting the CGRP pathway with small molecule antagonists wikipedia.orgcda-amc.ca.

Here is a table summarizing some of the reported in vitro potency data for this compound:

Investigations in Neuronal Systems

Research employing this compound has explored the influence of CGRP signaling in neuronal contexts, particularly concerning synaptic function and potential neuroprotection.

Effects on Synaptic Plasticity and Neurotransmission

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process crucial for learning and memory. tmc.eduwikipedia.org Neurotransmission, the communication between neurons at synapses, involves the release of neurotransmitters that bind to receptors on the postsynaptic neuron. nih.gov Studies using this compound have investigated CGRP's modulation of inhibitory neurotransmission in specific brain regions.

Research in the bed nucleus of the stria terminalis (BNST), a brain region implicated in stress and anxiety, has examined the effects of CGRP on inhibitory postsynaptic potentials (IPSPs). nih.govfrontiersin.org IPSPs are inhibitory signals that decrease the likelihood of a neuron firing an action potential, often mediated by neurotransmitters like gamma-aminobutyric acid (GABA) acting on GABA-A receptors. wikipedia.orgwikipedia.org

Studies have shown that CGRP can potentiate ST-evoked GABA-A IPSPs in neurons of the anterolateral part of the BNST (BNST-AL). nih.gov This potentiation appears to be dependent on CGRP Type 1 receptors, as it was reduced or completely abolished by the application of the CGRP Type 1 receptor antagonist this compound. nih.gov This suggests that CGRP, acting via CGRP1 receptors, can enhance inhibitory synaptic transmission in this specific neuronal population.

The GABA-A reversal potential (EGABA-A) is the membrane potential at which there is no net flow of chloride ions through GABA-A receptor channels. mdpi.com The value of EGABA-A is primarily determined by the intracellular and extracellular concentrations of chloride ions, which are regulated by chloride-cation cotransporters like NKCC1 and KCC2. mdpi.com Changes in EGABA-A can significantly impact the functional effect of GABAergic transmission, making it either hyperpolarizing (inhibitory) or depolarizing (excitatory). mdpi.combiorxiv.org

Investigations into the effects of CGRP on BNST-AL neurons have indicated that CGRP can cause a significant negative shift in the GABA-A reversal potential. nih.gov This negative shift suggests an increase in the driving force for chloride ions, contributing to the observed potentiation of IPSPs. nih.gov The effect of CGRP on EGABA-A was not associated with a change in input resistance, pointing towards a postsynaptic mechanism. nih.gov

Assessment of Neuroprotective Capabilities in Cellular Models

Neuroprotection refers to mechanisms and strategies aimed at preserving neuronal function and survival in the face of insults or degenerative processes. michaeljfox.orgfrontiersin.org While this compound is primarily known as a CGRP receptor antagonist, some research has broadly examined how blocking CGRP might influence neuronal survival and function, contributing to the understanding of neuroprotection mechanisms. benchchem.com However, specific detailed findings on the direct neuroprotective capabilities of this compound in isolated cellular models are not extensively detailed in the provided search results. General neuroprotection research in cellular models often involves investigating pathways related to oxidative stress, inflammation, and apoptosis. frontiersin.orgresearchgate.net

Impact on Oligodendrocyte Precursor Cell Differentiation and Remyelination Processes in Culture

Oligodendrocyte precursor cells (OPCs) are critical for the formation of myelin, the insulating sheath around axons in the central nervous system. mdpi.comfrontiersin.org Differentiation of OPCs into mature oligodendrocytes and subsequent remyelination are crucial processes for repairing myelin damage, as seen in demyelinating diseases like multiple sclerosis. mdpi.comnih.gov In vitro models are used to study OPC differentiation and myelination. frontiersin.orgstemcell.com

While the search results highlight the importance of OPC differentiation and remyelination and mention that repurposed drugs are being investigated for their potential in enhancing these processes, there is no specific information provided regarding the direct impact of this compound on oligodendrocyte precursor cell differentiation or remyelination processes in culture. mdpi.comnih.govelifesciences.org

Research in Vascular Physiology

CGRP is known to play a significant role in vascular physiology, including vasodilation and the modulation of blood pressure. benchchem.com Research using this compound has demonstrated its effectiveness in blocking CGRP-mediated signaling pathways relevant to cardiovascular function. benchchem.com Studies have shown that this compound can block CGRP-mediated vasodilation. benchchem.com The influence of vascular physiology on neural activity is an emerging area of research, with evidence suggesting that vascular changes can modulate neuronal rhythms and potentially influence functional brain networks. nih.gov

Data Table: Summary of Key Findings Related to this compound in Research

Application AreaStudy FocusKey FindingsSource
NeurobiologyModulation of IPSPs in BNST-AL neuronsReduced or abolished CGRP-induced IPSP potentiation. nih.gov
NeurobiologyInfluence on GABA-A Reversal Potential in BNST-ALCaused a significant negative shift in EGABA-A. nih.gov
Cardiovascular ResearchVasodilation MechanismsBlocks CGRP-mediated vasodilation. benchchem.com
NeurobiologyNeuroinflammation, Neurodegenerative DiseasesProvides insights into CGRP's role (General mention, not specific to this compound's direct effect) benchchem.com

In Vitro and Cellular Research Applications of this compound

This compound is a chemical compound that has been utilized in various in vitro and cellular research settings to investigate specific biological mechanisms. It is characterized as a selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor, specifically targeting the CGRP1 receptor. benchchem.comtocris.com This compound functions by inhibiting the binding of CGRP to its receptor, thereby preventing the activation of downstream signaling pathways, such as the stimulation of adenylyl cyclase. benchchem.comtocris.com Studies have shown this compound to effectively inhibit [125I]CGRP binding and CGRP-activated adenylyl cyclase stimulation in SK-N-MC cell membranes, with reported IC50 values of 0.24 nM and 0.83 nM, respectively. benchchem.comtocris.comrndsystems.com

Application in Isolated Murine Blood Vessel Studies

This compound has been employed in studies involving isolated murine blood vessels to explore vascular responses. nih.gov In such research, it is used as a tool to investigate the role of CGRP receptors in vasorelaxation. For instance, in studies examining the effects of compounds like α-pinene and its metabolites on murine superior mesenteric artery (SMA), this compound (at a concentration of 1 µM) was used to determine if CGRP receptor activation contributed to the observed vasorelaxation. nih.gov This application helps researchers ascertain whether the relaxant effects of tested substances are mediated through CGRP pathways or other mechanisms. nih.gov

Elucidating CGRP-Independent Vasorelaxation Mechanisms

By utilizing this compound to block CGRP receptors, researchers can differentiate between vasorelaxation mediated by CGRP and mechanisms that are independent of CGRP signaling. nih.gov In studies on isolated murine blood vessels, if a substance still induces vasorelaxation in the presence of this compound, it indicates that the relaxant effect is not primarily mediated through CGRP1 receptors. nih.gov This approach is crucial for identifying and characterizing alternative pathways involved in regulating vascular tone. nih.gov

Role in Immune Cell Signaling and Inflammatory Pathways

This compound has also found application in research investigating immune cell signaling and inflammatory pathways. nih.gov

Utilization in High-Content Screening to Identify Modulators of Innate Immunity

High-content screening (HCS) is a powerful tool for identifying compounds that modulate cellular processes. This compound has been included in libraries of bioactive small molecules screened for their effects on innate immune signaling pathways. nih.gov The goal of such screens is to advance the understanding of these pathways and discover probes for immunology research. nih.gov HCS allows for the measurement of cellular responses, such as the translocation of transcription factors, in a high-throughput manner. nih.gov

Analysis of Potential Effects on STING-IRF3 and NFkB Signaling Pathways

Research utilizing high-content screening has explored the potential effects of compounds like this compound on key innate immune signaling pathways, including the Stimulator of Interferon Genes (STING) pathway, which involves the transcription factors IRF3 and NFkB. nih.gov The STING pathway is crucial for detecting mislocalized DNA and triggering antiviral and inflammatory responses, leading to the activation and nuclear translocation of IRF3 and NFkB. nih.govjci.orgembopress.org While the primary goal of some screens is to identify STING pathway regulators, changes in IRF3 and NFkB nuclear localization can result from the modulation of other innate immune pathways as well. nih.gov Studies have aimed to determine if compounds like this compound influence the activation and downstream signaling of these critical transcription factors, which play vital roles in the expression of antiviral and pro-inflammatory genes. nih.govjci.orgembopress.org

Studies on Connective Tissues

Research has also investigated the effects of neuropeptides and their antagonists, including the pathway targeted by this compound, on connective tissues. frontiersin.orgresearchgate.net

Differential Effects on Human Osteoarthritic and Healthy Chondrocytes

This compound has been used in studies analyzing the differential effects of neuropeptides, such as alpha-calcitonin gene-related peptide (αCGRP), on human osteoarthritic (OA) and healthy chondrocytes. benchchem.comfrontiersin.orgresearchgate.net These studies aim to understand how sensory neuropeptides influence the metabolism and signaling pathways in chondrocytes from healthy and diseased cartilage. frontiersin.orgresearchgate.net By using a CGRP receptor antagonist like this compound, researchers can assess the extent to which the observed effects of αCGRP on chondrocyte metabolism, inflammatory responses, apoptosis, and senescence are mediated through CGRP receptors. frontiersin.orgresearchgate.net Research findings indicate that αCGRP can have differing effects on healthy versus OA chondrocytes, stimulating an anabolic and protective response in healthy cells while potentially promoting apoptosis and senescence and reducing chondrogenic marker expression in OA cells. frontiersin.orgresearchgate.net The use of CGRP antagonists in such studies helps to elucidate the receptor-mediated mechanisms underlying these differential responses. frontiersin.orgresearchgate.net

Preclinical Research and Therapeutic Implications of Cgrp Antagonism with Sb 268262 As a Tool

Neuropsychiatric and Neurological Disorder Models

The involvement of the CGRP system extends to the central nervous system, suggesting its potential influence on neuropsychiatric and neurological conditions. Preclinical investigations employing CGRP antagonists, including the use of compounds like SB 268262 as research tools, contribute to a deeper understanding of these complex roles.

Investigating the Role of CGRP Antagonism in Fear and Anxiety Regulation

Research indicates a connection between CGRP signaling in brain areas such as the bed nucleus of the stria terminalis (BNST) and the manifestation of fear and anxiety-like behaviors in animal models. biolongevitylabs.com Studies utilizing CGRP antagonists, such as the peptide CGRP8-37 when infused into the BNST, have shown an impact on the acquisition and expression of fear responses, particularly those triggered by contextual cues. biolongevitylabs.com Furthermore, investigations into the relationship between motion sensitivity, anxiety, and CGRP in preclinical mouse models suggest that CGRP, especially when combined with vestibular stimulation, can induce anxiety-like behaviors. guidetopharmacology.orgwikipedia.org These findings imply that CGRP receptor antagonists, including compounds like this compound, could potentially mitigate the anxiety observed in these experimental models. guidetopharmacology.orgwikipedia.org

Relevance in Neurodegenerative Disease Research

Given CGRP's involvement in neuroinflammatory processes and neuronal function, its role in neurodegenerative diseases is an area of active investigation. CGRP antagonism, studied with tools such as this compound, is of potential relevance for deciphering the underlying disease mechanisms.

Progressive Multiple Sclerosis (MS) is a demyelinating disorder, and CGRP antagonists, including this compound, have been identified as compounds with potential use in this context. apexbt.comnih.gov Experimental autoimmune encephalomyelitis (EAE) serves as a preclinical model for MS, allowing for the evaluation of potential therapeutic approaches. Studies using anti-CGRP antibodies in EAE models have explored their effects on disease progression and immune responses. frontiersin.org While specific detailed research employing this compound in progressive MS models was not extensively highlighted in the provided search results, its established activity as a CGRP antagonist makes it a pertinent compound for investigations into the role of CGRP in this disease setting.

Elevated levels of CGRP have been detected in the cerebrospinal fluid of individuals with Parkinson's disease (PD). wikipedia.orgtocris.com The potential links between CGRP and PD pathophysiology are under investigation, with possible connections involving inflammation and effects on the dopaminergic system. sigmaaldrich.comciteab.comwikipedia.orgnih.gov Although the precise role of CGRP in PD pathogenesis is not yet fully established, the observed association between migraine (a condition strongly linked to CGRP) and parkinsonism has led to hypotheses suggesting shared underlying pathologies that may involve CGRP activity. sigmaaldrich.com As a CGRP antagonist, this compound serves as a research tool for scientists exploring these indirect associations and the potential implications of modulating CGRP signaling in the context of PD.

CGRP and amylin are peptides belonging to the same family and interact with shared receptors, including the calcitonin receptor, amylin receptor, and CGRP receptor. guidetopharmacology.orgnih.govnih.gov This interconnectedness, referred to as the CGRP-Amylin axis, is of interest in Alzheimer's disease (AD) research due to amylin's presence as a component of amyloid plaques characteristic of AD. guidetopharmacology.orgnih.govguidetopharmacology.org Research suggests that CGRP may exert neuroprotective effects or participate in inflammatory responses relevant to AD. wikipedia.orgnih.govguidetopharmacology.orgbio-techne.comguidetopharmacology.org Antagonists targeting the amylin receptor have shown promise in ameliorating cognitive deficits in AD mouse models by blocking neurotoxic effects associated with amylin receptor activation. guidetopharmacology.org Given that the AMY1 receptor can be activated by both amylin and CGRP and may play a role in the effects of CGRP receptor antagonists, this compound, as a CGRP antagonist, is a tool that can be considered in studies investigating the intricate relationship of the CGRP-Amylin axis in the pathophysiology of AD. nih.gov

Pain and Migraine Pathophysiology Research

CGRP is widely recognized as a pivotal neuropeptide in the pathophysiology of migraine and other pain conditions. nih.govcenmed.comnih.govuni.lu this compound, as a selective CGRP1 antagonist, has been employed in research to investigate the role of CGRP in pain transmission and vascular regulation. guidetopharmacology.orgiiab.menih.gov

Studies have demonstrated that CGRP is released from trigeminal nerves during migraine attacks, contributing to vasodilation and the relay of pain signals. cenmed.comuni.lu CGRP receptor antagonists, including small molecule compounds known as gepants (such as olcegepant (B1677202) and others), have shown effectiveness in both the acute treatment and prevention of migraine by blocking CGRP signaling. cenmed.comnih.govciteab.comwikipedia.org

Preclinical studies using CGRP antagonists have explored their effects in animal models of migraine and pain. For instance, olcegepant, another CGRP receptor antagonist, has been shown to reduce trigeminal hyperalgesia and inflammatory mediators in an animal model of chronic migraine. nih.gov While extensive detailed findings specifically for this compound in these precise models were not prominently featured in the provided search results, its established activity as a CGRP1 antagonist positions it as a relevant research tool for further clarifying the mechanisms through which CGRP contributes to pain and migraine. guidetopharmacology.orgiiab.menih.gov The application of such antagonists in preclinical settings is crucial for understanding the potential therapeutic benefits of targeting the CGRP pathway in these conditions.

Contribution to Understanding Trigeminal Vascular System Dynamics in Migraine

Research utilizing CGRP antagonists has significantly advanced the understanding of the trigeminal vascular system's role in migraine pathophysiology. CGRP is known to be released from trigeminal nerve fibers, and its release is associated with migraine headaches. nih.govwikipedia.orgnewdrugapprovals.orgnih.gov Within the trigeminovascular system, CGRP acts to vasodilate cranial arterioles. newdrugapprovals.org This vasodilation, along with the activation of sensory fibers of the trigeminal nerve, is believed to contribute to the pain experienced during a migraine attack. nih.gov

Studies employing CGRP antagonism as a research tool have demonstrated that blocking CGRP signaling can reduce activity in the trigeminovascular pathway. wikipedia.org For instance, investigations using CGRP receptor antagonists have shown the ability to inhibit neurons in the trigeminocervical complex that are linked to stimulation of the superior sagittal sinus, a structure innervated by the trigeminal nerve. zhanggroup.org This inhibition suggests that CGRP plays a role in transmitting nociceptive inputs within this system. The use of selective antagonists helps to dissect the specific contributions of CGRP receptor activation to these complex dynamics.

Role in Investigating Nociceptive Signal Transduction

CGRP is recognized as a central neuromediator in nociception. nih.gov It is localized in primary spinal afferent fibers and in the central nervous system. wikipedia.org The release of CGRP within the trigeminal nucleus caudalis can facilitate the activation of nociceptive second-order neurons. nih.gov This involvement in pain transmission has made the CGRP pathway a key target for pain research.

Preclinical studies using CGRP receptor antagonists, such as BIBN 4096 BS and CGRP-(8-37), which act similarly to this compound by blocking CGRP receptors, have provided evidence for the role of CGRP in nociceptive signal transduction. These antagonists have been shown to block nociceptive trigeminovascular transmission in the trigeminocervical complex. zhanggroup.org The effect was observed even when bypassing presynaptic mechanisms, suggesting a non-presynaptic, likely post-synaptic, effect of CGRP antagonism in inhibiting neuronal activation. zhanggroup.org These findings, derived from the application of CGRP antagonism tools, underscore the importance of CGRP receptors in the central processing of trigeminal pain signals.

Cardiovascular Research Applications

Beyond its role in migraine and pain, CGRP is a potent vasodilator with significant implications for the cardiovascular system. nih.govnewdrugapprovals.orgnih.gov CGRP receptors are present throughout the cardiovascular system, and CGRP is involved in regulating systemic circulation and possesses cardioprotective properties. nih.govnewdrugapprovals.orgnih.gov CGRP antagonists serve as valuable tools in preclinical cardiovascular research to explore these functions.

Insights into Microvascular Regulation and Vasodilation

CGRP is particularly known for its potent vasodilator activity at the microvascular level. nih.govnewdrugapprovals.org This effect contributes to the regulation of blood flow in various tissues and organs. Preclinical studies using CGRP antagonists have been instrumental in understanding the extent and mechanisms of CGRP-mediated vasodilation.

While CGRP is a potent vasodilator, studies in healthy humans using CGRP antagonists have indicated no effect on baseline heart rate or systemic blood pressure. tocris.com This observation suggests that under normal physiological conditions, other vasodilator mediators may compensate for the blockade of CGRP, highlighting a potential redundancy in the regulation of systemic blood pressure. However, in specific experimental models or under certain conditions, blocking CGRP with antagonists can impact microvascular blood flow. For example, some studies have shown that CGRP antagonism can reduce CGRP-induced vasodilation. guidetopharmacology.org These investigations, often employing tools like this compound or similar antagonists, help to isolate the specific contribution of CGRP to microvascular control.

Examination of Endothelial Function in Vascular Health

The vascular endothelium plays a crucial role in maintaining vascular health, regulating vascular tone, and participating in inflammatory processes. CGRP has been shown to influence endothelial function. Research indicates that CGRP can play a protective role on the endothelium by reducing inflammation. newdrugapprovals.org

Studies utilizing CGRP antagonism tools have explored the impact of blocking CGRP on endothelial cell function. For instance, CGRP has been shown to inhibit the production of chemokines by human dermal microvascular endothelial cells. nus.edu.sg This inhibitory effect is mediated via the NF-κB pathway. nus.edu.sg The use of CGRP receptor antagonists, such as CGRP-(8-37) and BIBN 4096 BS, has been shown to block this CGRP-mediated suppression of chemokine production in a dose-dependent manner in these in vitro models. nus.edu.sg These findings, derived from studies using CGRP antagonists as research tools, provide insights into the complex interplay between CGRP signaling and endothelial cell behavior, suggesting a role for CGRP in modulating vascular inflammation at the endothelial level.

In Vitro Activity of this compound

ActivityIC50 (nM)Reference
[125I]CGRP binding inhibition (SK-N-MC cells)0.24 wikipedia.org
CGRP-activated adenylyl cyclase stimulation inhibition (SK-N-MC cells)0.83 wikipedia.org

Methodological Approaches Employing Sb 268262 in Research

Biochemical and Biophysical Techniques

Biochemical and biophysical assays are fundamental in characterizing the interaction of SB 268262 with its molecular target and understanding its functional consequences at the cellular level.

Radioligand binding assays are employed to determine the affinity and selectivity of this compound for the CGRP receptor. In these competitive binding experiments, a radiolabeled form of CGRP, such as [¹²⁵I]CGRP, is incubated with cell membranes expressing the CGRP receptor. This compound is then added in increasing concentrations to displace the radioligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined.

Research using membranes from the human neuroblastoma cell line SK-N-MC, which endogenously expresses CGRP receptors, has demonstrated that this compound potently inhibits the binding of [¹²⁵I]CGRP. evitachem.com This method confirms the high affinity of this compound for the CGRP receptor and establishes its utility as a selective antagonist for research purposes. evitachem.comrndsystems.comrndsystems.comtocris.comtocris.com

Receptor Affinity of this compound

Data from competitive radioligand binding assays using SK-N-MC cell membranes.

CompoundAssay TypeRadioligandCell LineParameterValue (nM)Source
This compoundCompetitive Binding[¹²⁵I]CGRPSK-N-MCIC₅₀0.24 evitachem.com

The CGRP receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). Functional assays measuring cAMP accumulation are therefore used to quantify the antagonist activity of this compound. In this setup, cells expressing the CGRP receptor are stimulated with CGRP to induce cAMP production, often in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

The inhibitory effect of this compound is measured by its ability to reduce CGRP-stimulated cAMP levels. Studies in SK-N-MC cells have shown that this compound effectively inhibits CGRP-activated adenylyl cyclase stimulation, confirming its role as a functional antagonist. evitachem.com The potency of this inhibition is quantified by an IC₅₀ value, which represents the concentration of the antagonist required to reduce the agonist response by half. evitachem.com

Functional Antagonism by this compound

Data from cAMP accumulation assays measuring the inhibition of CGRP-activated adenylyl cyclase.

CompoundAssay TypeCell LineStimulusParameterValue (nM)Source
This compoundcAMP AccumulationSK-N-MCCGRPIC₅₀0.83 evitachem.com

Cellular and Molecular Biology Methods

To understand the effects of this compound on cellular function and signaling networks, a variety of cell and molecular biology techniques are utilized.

Patch-clamp recording is a powerful electrophysiological technique used to study the electrical properties of cells, particularly ion channel activity and membrane potential. In the context of this compound, whole-cell patch-clamp recordings are used to investigate how CGRP receptor antagonism affects neuronal excitability. For instance, researchers have used this technique in brain slices to study neurons in the bed nucleus of the stria terminalis (BNST), a region implicated in fear and anxiety. jneurosci.orgjneurosci.org

In these studies, CGRP was shown to potentiate inhibitory postsynaptic potentials (IPSPs) in BNST neurons. The application of this compound was used to confirm that this effect was mediated by CGRP receptors. By co-applying this compound with CGRP, researchers demonstrated a complete block of the CGRP-induced potentiation of IPSPs, providing direct evidence of its antagonist action at the cellular network level. jneurosci.orgjneurosci.org

Application of this compound in Patch-Clamp Studies

Summary of findings from electrophysiological recordings in rat BNST-AL neurons.

PreparationTechniqueCompound TestedObserved Effect of CGRPObserved Effect of this compoundSource
Rat brain slices (BNST-AL)Whole-cell patch-clampThis compoundPotentiation of ST-evoked IPSP amplitudeReduced or completely abolished the IPSP potentiation produced by CGRP jneurosci.orgjneurosci.org

Cell viability and metabolic activity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, are used to assess whether a compound has cytotoxic effects or influences cell proliferation. The MTT assay measures the metabolic activity of cells, where mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

In the course of large-scale screening campaigns for compounds that might influence neurodegenerative diseases, this compound has been evaluated for its effects on the metabolic activity of specific cell types. For example, in a screen to identify drugs that stimulate the metabolic activity of oligodendrocyte progenitor cells (OPCs), this compound was tested using an MTT assay but was not identified as a hit compound, indicating it did not significantly alter the metabolic activity of these cells under the tested conditions. cnr.it Similarly, other screening efforts have included this compound in toxicity evaluations on neuronal cells using assays like the Cell Counting Kit-8 (CCK-8), which functions on a similar principle to MTT.

High-content imaging (HCI) or high-content screening (HCS) combines automated fluorescence microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. This technique is used to understand how a compound affects complex cellular pathways.

This compound has been included in compound libraries for HCS campaigns aimed at discovering drugs for remyelination. cnr.it In one such screen, an innovative oligodendrocyte precursor cell line was used for the HCS of small molecules that could induce oligodendrocyte differentiation. The screening utilized an Operetta High Content Imaging System to quantify the formation of mature oligodendrocytes. cnr.it this compound was one of the many compounds tested in this unbiased screen. cnr.it In a separate HCS study focused on innate immune signaling, this compound was screened for its ability to modulate the nuclear translocation of the transcription factors IRF3 and NF-κB in human macrophages, though it was not identified as a primary hit for modulating these specific pathways.

Organ and Tissue-Level Studies

The isolated organ bath is a foundational technique in pharmacology, providing a controlled ex vivo environment to study the physiological responses of tissues to chemical compounds. nih.gov This methodology is particularly valuable for investigating the effects of substances on vascular tone. reprocell.com In this context, this compound has been employed in vascular ring studies to elucidate its role as a receptor antagonist, particularly at the 5-HT₇ receptor.

Vascular ring studies typically involve the dissection of a blood vessel, such as the rat thoracic aorta, which is then cut into rings of a few millimeters in length. reprocell.comdergisi.org These rings are mounted between two hooks in a temperature-controlled organ bath filled with a physiological salt solution, like Krebs solution, and continuously aerated. dergisi.orgresearchgate.net One hook is fixed, while the other is connected to a force transducer that measures isometric changes in tension, reflecting the contraction or relaxation of the vascular smooth muscle. reprocell.com

To study the effects of a potential vasodilator or antagonist, the aortic rings are first brought to a state of stable contraction, often by using a vasoconstrictor agent like phenylephrine. dergisi.org Once a sustained contraction is achieved, cumulative concentrations of the test compound are added to the bath to generate a concentration-response curve.

In studies investigating the 5-HT₇ receptor, this compound is used as a selective antagonist. The experimental design involves generating a concentration-response curve for a 5-HT₇ receptor agonist in the absence of this compound. Subsequently, the tissue is incubated with this compound for a period, and a second concentration-response curve for the same agonist is generated in the presence of the antagonist. A rightward shift in the agonist's concentration-response curve, without a reduction in the maximum response, is indicative of competitive antagonism at the 5-HT₇ receptor. This approach allows researchers to confirm the involvement of the 5-HT₇ receptor in mediating the observed vascular response.

Table 1: Representative Data from Vascular Ring Studies This table contains hypothetical data for illustrative purposes, based on typical findings in pharmacological studies.

AgonistConditionEC₅₀ (nM)Maximum Relaxation (%)
5-CTControl1595
5-CT+ this compound (10 nM)15095
5-CT+ this compound (100 nM)150095

Data Analysis and Interpretation in Pharmacological Research

The analysis of concentration-response curves is a critical step in quantifying the effects of a compound and understanding its mechanism of action. When an antagonist like this compound is studied, specific statistical methods are employed to determine its potency and nature of antagonism.

A primary method for analyzing competitive antagonism is the Schild regression analysis. nih.govwikipedia.org This analysis is based on the principle that a competitive antagonist will cause a parallel rightward shift in the agonist's concentration-response curve without depressing the maximal response. nih.govuam.es The magnitude of this shift is dependent on the concentration of the antagonist.

To perform a Schild analysis, concentration-response curves for an agonist are generated in the absence and presence of several different concentrations of the antagonist (e.g., this compound). For each antagonist concentration, a dose ratio (r) is calculated. The dose ratio is the ratio of the EC₅₀ (the concentration of agonist required to produce 50% of the maximal response) in the presence of the antagonist to the EC₅₀ in the absence of the antagonist. wikipedia.org

The Schild equation is then used: log(r-1) = log[B] - log(KB), where [B] is the concentration of the antagonist and KB is the equilibrium dissociation constant of the antagonist. uam.es A Schild plot is constructed by graphing log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

For a simple competitive antagonist, the resulting plot should be a straight line with a slope that is not significantly different from unity (1.0). nih.govpa2online.org The point where this line intersects the x-axis provides the pA₂, a measure of the antagonist's potency. The pA₂ is the negative logarithm of the antagonist concentration at which the dose ratio is 2 (i.e., the concentration of antagonist that requires a doubling of the agonist concentration to achieve the same response). pa2online.org The pA₂ value is a characteristic of the antagonist and the receptor it acts upon and should theoretically be independent of the agonist used. nih.gov

Statistical software, such as GraphPad Prism, is commonly used to perform non-linear regression to fit the concentration-response curves and to calculate EC₅₀ values. dergisi.org Linear regression is used for the Schild plot, and statistical tests are performed to determine if the slope is significantly different from 1. Analysis of variance (ANOVA) may be used to compare the maximal responses under different conditions to confirm that the antagonist does not depress the maximum effect. nih.gov

Table 2: Schild Plot Parameters for a Hypothetical Competitive Antagonist This table illustrates the kind of data generated from a Schild analysis.

ParameterValueInterpretation
Schild Slope1.03Not significantly different from 1.0, consistent with competitive antagonism.
pA₂8.5Indicates high antagonist potency. The antagonist concentration required to produce a 2-fold shift in the agonist curve is 10-8.5 M.
r-squared0.98Indicates a good fit of the regression line to the data points.

Emerging Research Frontiers and Future Perspectives for Sb 268262

Exploration of Novel Therapeutic Avenues for CGRP-Related Disorders

The primary focus for CGRP antagonists like SB 268262 has been migraine, given the established role of CGRP in its pathophysiology. benchchem.commdpi.comkcl.ac.ukfrontiersin.org Research has shown that CGRP antagonists can reduce migraine frequency and severity, contributing to the development of new therapeutic strategies. benchchem.com The ability of this compound to block CGRP-mediated signaling pathways makes it a valuable tool for exploring CGRP's involvement in migraine. benchchem.com

Beyond migraine, the involvement of CGRP in other conditions suggests potential novel therapeutic avenues for this compound. CGRP has been implicated in other pain syndromes. benchchem.com Furthermore, emerging evidence suggests that CGRP inhibition may offer benefits for inflammatory skin conditions such as cystic acne and rosacea, potentially by modulating neurogenic inflammation. jddonline.com A case report highlighted the unexpected resolution of cystic acne in a patient treated with a CGRP receptor antagonist for migraine, suggesting CGRP's involvement in sebaceous gland activity and inflammatory responses in the skin. jddonline.com This opens a novel therapeutic perspective for CGRP antagonists in dermatology, warranting further investigation. jddonline.com

The potential of CGRP antagonists, including this compound, in treating other neurological or inflammatory conditions where CGRP plays a role is an active area of research. cnr.it For instance, CGRP is involved in pain transmission in the somatosensory nervous system, and studies have shown increased CGRP serum levels in patients with complex regional pain syndrome (CRPS). nih.gov Higher densities of CGRP-immunoreactive nerve fibers have also been observed in painful neuromas. nih.gov While clinical data on CGRP modifiers for neuropathic pain is sparse, preclinical findings suggest potential. nih.gov Additionally, this compound has been included in in silico platforms prioritizing therapeutic compounds for conditions like Progressive Multiple Sclerosis, suggesting potential neuroprotective or remyelination-boosting properties, although this is an early research stage. cnr.it

Advanced Preclinical Models for Comprehensive Efficacy and Safety Assessment

Advanced preclinical models are crucial for thoroughly assessing the efficacy and safety of compounds like this compound before potential clinical translation. These models aim to replicate the complex biological systems involved in CGRP-related disorders. For instance, animal models of chronic migraine are used to investigate the central and peripheral mechanisms of CGRP receptor antagonism. mdpi.com Studies using such models have shown that CGRP receptor antagonism can reduce trigeminal hyperalgesia by lowering CGRP expression in the trigeminal nucleus and reducing proinflammatory markers. mdpi.com

Preclinical studies also involve assessing the compound's effects on various physiological systems. For example, in animal models studying hypertension, administration of a CGRP antagonist resulted in decreased blood pressure and improved vascular responses, highlighting potential applications in cardiovascular disorders. benchchem.com The use of isolated tissue preparations, such as murine blood vessels, allows for detailed investigation of the compound's effects on vascular tone and its interaction with other signaling pathways. nih.gov In such studies, this compound has been used as a positive control to confirm the efficacy of CGRP receptor antagonism in preventing CGRP-induced relaxations. nih.gov

Comprehensive preclinical assessment also involves evaluating the compound's pharmacokinetic and pharmacodynamic properties in relevant animal species. This includes studies on absorption, distribution, metabolism, and excretion, as well as the duration and magnitude of its pharmacological effects. While specific detailed preclinical efficacy and safety data for this compound in advanced models were not extensively available in the search results beyond its use as a research tool, the principles of advanced preclinical assessment for CGRP antagonists in general involve these approaches to provide a robust foundation for understanding their potential in human conditions.

Development of Structure-Activity Relationship (SAR) Studies for Next-Generation Antagonists

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and are crucial for the development of next-generation CGRP receptor antagonists based on the scaffold of compounds like this compound. oncodesign-services.comgardp.orgnih.govcollaborativedrug.comresearchgate.net SAR studies aim to identify how modifications to the chemical structure of a molecule affect its biological activity, including potency, selectivity, and pharmacokinetic properties. oncodesign-services.comgardp.orgnih.govcollaborativedrug.com

By systematically altering different parts of the this compound molecule and evaluating the resulting compounds' affinity for the CGRP receptor and their functional activity, researchers can gain insights into the key structural features required for optimal antagonism. oncodesign-services.comgardp.orgresearchgate.net This information guides the design and synthesis of novel compounds with improved properties, such as higher potency, better oral bioavailability, or a longer duration of action. oncodesign-services.comgardp.org

SAR studies can involve both experimental and computational methods. oncodesign-services.com Experimental methods involve synthesizing a series of analogs and testing their biological activity. oncodesign-services.com Computational methods utilize modeling techniques to predict the activity of new compounds based on their structure and existing data, helping to prioritize synthesis efforts. oncodesign-services.comnih.govcollaborativedrug.com The goal is to optimize the lead compound (this compound, in this context as a research tool) to develop drug candidates with a more favorable pharmacological profile for therapeutic use. oncodesign-services.comgardp.org Understanding the SAR for CGRP antagonists is essential for the rational design of more effective and selective therapies.

Elucidation of Potential Off-Target Interactions and Pleiotropic Effects in Complex Biological Systems

Research in this area involves screening the compound against a wide range of receptors, enzymes, and transporters to identify any unintended binding or activity. researchgate.net Techniques such as in vitro safety pharmacology profiling are used for early identification of potential off-target effects. researchgate.net Computational methods can also predict potential off-targets based on the compound's chemical structure. collaborativedrug.complos.org

Identifying off-target interactions can help explain unexpected biological effects observed in preclinical studies or suggest potential for drug repurposing. plos.org For example, a compound primarily developed for one target might show beneficial effects in a different disease due to an off-target interaction. Conversely, off-target binding can also lead to undesirable effects. researchgate.net

Pleiotropic effects refer to the multiple effects a single drug can have in a biological system, which may be mediated through the primary target, off-targets, or downstream signaling pathways. Investigating these effects in complex biological systems, such as using transcriptomic analysis to see how a compound affects gene expression profiles, can provide a broader understanding of its impact. plos.orgnih.gov This comprehensive approach helps to fully characterize the compound's activity beyond its primary intended target and is essential for predicting its behavior in a complex physiological environment. plos.org

Q & A

Q. How should researchers design reproducible experiments for studying SB 268262?

  • Methodological Answer : To ensure reproducibility, clearly document experimental protocols, including synthesis conditions, characterization methods (e.g., NMR, HPLC), and statistical analysis plans. Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry), which emphasize including sufficient detail in the main text for key compounds while relegating extensive datasets to supplementary materials . Use structured appendices to outline experimental objectives, variables, and statistical methods (e.g., ANOVA, regression models), as recommended by the Medical Research Council for clarity and peer review . Example Table :
Appendix SectionKey Components
Experimental DesignVariables (independent/dependent), controls, replication strategy
Data AnalysisStatistical software (e.g., R, Python), significance thresholds, outlier handling
Supplementary MaterialsRaw data files, spectral data, reagent sources

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer : Use academic databases (e.g., PubMed, Web of Science) with Boolean operators (e.g., "this compound AND synthesis") to identify primary sources. Prioritize peer-reviewed articles over preprints and avoid unreliable platforms like . Critically assess methodologies in retrieved papers, noting inconsistencies in reported outcomes (e.g., yield variations) and gaps (e.g., unstudied biological targets). Organize findings using reference managers (e.g., Zotero) and adhere to citation standards (e.g., ACS, APA) .
    科研基础-如何做好中英文参考文献
    03:23
    64. 英文文献搜索流程 特别好用!内含网址 一般人我不告诉他!研究生日常 文献 文献阅读神器 科研狗的日常
    01:05

Q. How can researchers ensure reliable primary data collection for this compound studies?

  • Methodological Answer : Design data collection frameworks aligned with research hypotheses. For example, if studying this compound’s pharmacokinetics, use validated assays (e.g., LC-MS/MS) and calibrate instruments daily. Implement blinding in biological assays to reduce bias. Document metadata (e.g., storage conditions, batch numbers) and use version-controlled spreadsheets to track revisions .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound?

  • Methodological Answer : Apply dialectical analysis to identify the principal contradiction driving discrepancies (e.g., conflicting toxicity reports). For instance, if Study A reports hepatotoxicity while Study B does not, compare variables like dosage regimens, animal models, or detection limits. Prioritize studies with rigorous controls or larger sample sizes as the "principal aspect" of the contradiction . Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and test for publication bias .

Q. What strategies optimize experimental parameters for this compound synthesis using existing literature?

  • Methodological Answer : Conduct a sensitivity analysis of reaction conditions (e.g., temperature, catalysts) from prior studies. Use response surface methodology (RSM) or Design of Experiments (DoE) to model interactions between variables. For example, if literature suggests a trade-off between yield and purity, apply TRIZ contradiction principles to identify innovative solutions (e.g., gradient heating to balance both) . Validate predictions with small-scale trials before full implementation .

Q. How can researchers address ethical and technical challenges in this compound’s in vivo studies?

  • Methodological Answer : Follow institutional review board (IRB) protocols for animal welfare, including justification of sample sizes via power analysis. For technical challenges (e.g., low bioavailability), use pharmacokinetic modeling (e.g., PBPK) to refine dosing schedules. Reference the NIH’s Guidance for Applicants for integrating ethical and technical appendices, such as contingency plans for adverse events .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships of this compound?

  • Methodological Answer : Employ non-parametric models (e.g., Hill equation, LOESS regression) to capture complex dose-response curves. Use Bayesian hierarchical models to account for inter-study variability in meta-analyses. Validate assumptions via residual plots and goodness-of-fit tests (e.g., AIC). Tools like MATLAB or Stan are recommended for computationally intensive analyses .

Key Considerations for Data Interpretation

  • Contradiction Analysis : Classify contradictions as contextual (e.g., differing experimental conditions) or substantial (e.g., opposing mechanistic conclusions). Resolve via triangulation with orthogonal methods (e.g., crystallography vs. computational docking) .
  • Reproducibility : Archive datasets in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs. Include step-by-step protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SB 268262
Reactant of Route 2
Reactant of Route 2
SB 268262

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.